(-)-Carvomenthone

Biocatalysis Chiral Synthesis Baeyer-Villiger Oxidation

(-)-Carvomenthone (CAS 13163-73-0, UNII 9089X37X82) is a saturated monoterpene ketone belonging to the menthane class, defined by its (2S,5S) stereochemical configuration. It is a liquid at ambient temperature with a calculated density of 0.9±0.1 g/cm³ and a boiling point of 220.0±0.0 °C at 760 mmHg.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 13163-73-0
Cat. No. B12932112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Carvomenthone
CAS13163-73-0
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CCC(CC1=O)C(C)C
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1
InChIKeyGCRTVIUGJCJVDD-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Carvomenthone (CAS 13163-73-0): Procurement-Grade Saturated Monoterpene Ketone


(-)-Carvomenthone (CAS 13163-73-0, UNII 9089X37X82) is a saturated monoterpene ketone belonging to the menthane class, defined by its (2S,5S) stereochemical configuration [1]. It is a liquid at ambient temperature with a calculated density of 0.9±0.1 g/cm³ and a boiling point of 220.0±0.0 °C at 760 mmHg . It is identified in natural sources such as *Tanacetum vulgare* and is utilized in flavor and fragrance applications, having received a FEMA designation (No. 3176) and a JECFA evaluation deeming its use acceptable as a flavoring agent [2].

Procurement Alert: Why Substituting (-)-Carvomenthone with Racemates or Analogs Alters Experimental Outcomes


Substituting (-)-carvomenthone with its racemate or closely related analogs like menthone and pulegone is not scientifically equivalent due to stereospecific interactions and divergent physicochemical properties. The presence of two defined chiral centers in (-)-carvomenthone means its enantiomer, (+)-carvomenthone (CAS 5206-83-7), can exhibit fundamentally different behavior in chiral environments, including biocatalysis, olfactory receptor binding, and metabolic pathways [1]. Furthermore, even structurally similar ketones possess distinct properties; for instance, pulegone has a significantly different logP of 2.56 and vapor pressure of 0.138 mmHg, impacting its volatility and biological partitioning compared to (-)-carvomenthone (logP 2.7, vapor pressure ~0.1 mmHg) [2]. Such differences in stereochemistry and physicochemical profile preclude the assumption of functional interchangeability in research or industrial applications.

Quantitative Differentiation Guide: Verifiable Data for Selecting (-)-Carvomenthone (13163-73-0)


Stereochemical Purity and Divergent Biocatalytic Outcomes: (-)- vs. (+)-Carvomenthone

The specific stereochemistry of (-)-carvomenthone is critical for controlling biocatalytic reaction outcomes. In Baeyer-Villiger oxidation using cyclopentanone monooxygenase (CPMO), (-)-carvomenthone is preferentially converted to the 'normal' lactone, whereas its enantiomer, (+)-carvomenthone, is oxidized to an 'abnormal' lactone [1]. This stereospecificity means that using the racemate or the incorrect enantiomer would lead to a mixture of products, complicating downstream purification and reducing yield for a specific chiral target.

Biocatalysis Chiral Synthesis Baeyer-Villiger Oxidation

Olfactory Profile Differentiation: (-)-Carvomenthone vs. Menthone and Carvone

While (-)-carvomenthone, menthone, and carvone are all monoterpenoid ketones, they possess distinct and non-interchangeable odor profiles. (-)-Carvomenthone is described as woody, herbal, spearmint, and cooling with a green minty nuance [1]. In contrast, menthone is characterized by a fresh, minty, slightly bitter and woody odor, and carvone (specifically (-)-carvone) is dominated by a powerful spearmint note [2]. These qualitative differences, which stem from variations in the cyclohexanone ring saturation and substitution, are critical for flavor and fragrance formulations where a specific aromatic character is required.

Flavor Chemistry Sensory Analysis Quality Control

Physicochemical Property Variation: Vapor Pressure and Volatility Comparison

The vapor pressure of a compound dictates its volatility and is a key parameter for applications involving headspace, evaporation, and inhalation. (-)-Carvomenthone exhibits an estimated vapor pressure of 0.1±0.4 mmHg at 25°C . This value is distinct from its close analog pulegone, which has a measured vapor pressure of 0.138 mmHg at 25°C [1]. This difference of approximately 0.038 mmHg, while small, can be significant in controlled-release formulations or in processes where precise volatility is required to maintain a consistent headspace concentration or delivery rate.

Formulation Science Volatility Process Engineering

Defined Application Scenarios for (-)-Carvomenthone Based on Verified Evidence


Chiral Building Block for Stereoselective Synthesis of Terpenoid Natural Products

In total synthesis projects, (-)-carvomenthone serves as a valuable chiral building block. Its defined (2S,5S) stereochemistry provides a pre-installed stereochemical scaffold that can be elaborated into more complex natural products. For example, it has been successfully converted to the naturally occurring toxin helminthosporal in a nine-step synthesis, demonstrating its utility as a key intermediate [1]. This is supported by evidence of its specific biocatalytic outcomes, which differ from its enantiomer, underscoring the need for the correct stereoisomer in chiral pool synthesis [2].

Specialty Flavor and Fragrance Formulation Requiring a Woody, Herbal Spearmint Note

Flavor and fragrance compounders can utilize (-)-carvomenthone to impart a specific woody, herbal, and spearmint character with a cooling, green nuance [3]. This profile is distinct from the sharper spearmint of carvone or the fresher mint of menthone [4]. Its use as a flavoring agent is recognized by FEMA and JECFA, with its safety affirmed at current intake levels [5]. This application is directly supported by evidence of its unique organoleptic properties.

Perfume Oil Formulations as a Modifier for Musk and Woody Accords

Recent patent literature has described perfume oil mixtures comprising carvomenthone as a key component, specifically used in amounts ranging from 0.00001 to about 5 wt.-percent to modify or enhance fragrance compositions [6]. In these formulations, it is often combined with secondary fragrances providing musk, woody, amber, or green notes [7]. This industrial application is validated by its unique olfactory profile and its inclusion in proprietary formulations.

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